![molecular formula C15H21N5OS B2714594 N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide CAS No. 1211777-10-4](/img/structure/B2714594.png)
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promising results in scientific research, particularly in the field of neuroscience, as it has been shown to enhance the levels of GABA in the brain.
Applications De Recherche Scientifique
CPP-115 has been extensively studied in the field of neuroscience, particularly in the treatment of epilepsy and other neurological disorders. It has been shown to increase the levels of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain, which is a neurotransmitter that inhibits the activity of neurons. This inhibition can help to prevent seizures and other neurological disorders. CPP-115 has also been shown to have potential applications in the treatment of addiction and anxiety disorders.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of this compound in the brain, which can help to reduce seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of this compound in the brain, which can help to prevent seizures and other neurological disorders. It has also been shown to have potential applications in the treatment of addiction and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase, which makes it a useful tool for studying the role of this compound in the brain. However, CPP-115 can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are a number of potential future directions for research on CPP-115. One area of interest is the development of new compounds that are more potent and selective inhibitors of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase. Another area of interest is the exploration of the potential applications of CPP-115 in the treatment of addiction and anxiety disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential side effects and limitations.
Méthodes De Synthèse
CPP-115 can be synthesized through a multi-step process, starting with the reaction of 1-cyanocyclopentene with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 4-(1,3-thiazol-2-yl)piperazine to form the desired compound, CPP-115. The purity of the compound can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c16-12-15(3-1-2-4-15)18-13(21)11-19-6-8-20(9-7-19)14-17-5-10-22-14/h5,10H,1-4,6-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGHSPVTLLPTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
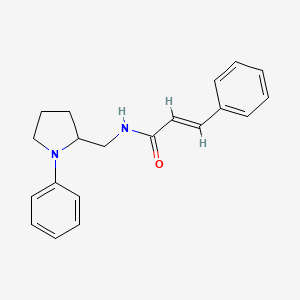

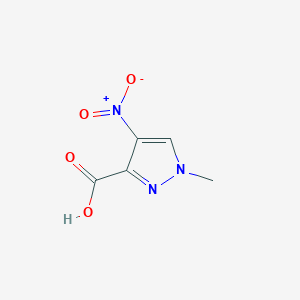

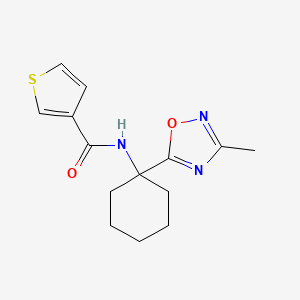
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
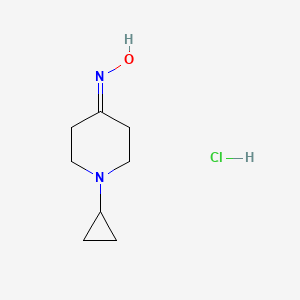
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)
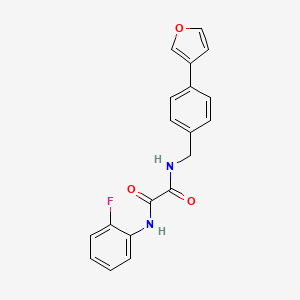

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)